molecular formula C25H22N2 B8254443 N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane

N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane

Cat. No. B8254443
M. Wt: 350.5 g/mol
InChI Key: YFYQWHKFJSADFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane is a useful research compound. Its molecular formula is C25H22N2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane has been synthesized and characterized, demonstrating its potential in chemical synthesis and applications. For instance, Yang De-ming (2009) explored the synthesis of N,N′-diamino-diphenyl-methane glucoside, highlighting the compound's versatility in reactions and characterization methods like IR and NMR (Yang De-ming, 2009).

Luminescent Properties

  • This compound has been studied for its luminescent properties, particularly in methane derivatives. Bai and Wang (2004) found that methane derivatives containing 2,2'-dipyridylamino groups exhibit luminescence in the violet-blue region, with methane derivatives showing higher thermal stability than silane analogues (Bai & Wang, 2004).

Kinetics and Reaction Mechanisms

  • The kinetics and mechanisms of reactions involving derivatives of N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane have been a subject of study. Prabhu et al. (2004) investigated the hydrolysis of N,N'-disalicylidene-p,p'-diamino diphenyl methane, revealing insights into the reaction mechanisms in different media and the effects of metal ion catalysis (Prabhu, Lalitha, & Laxmeshwar, 2004).

Rheokinetic Variations in Polymerization

  • The compound has been explored for its role in modifying the curing kinetics of polymers. Fernandez et al. (2001) studied the rheokinetic variations during the curing of a tetrafunctional epoxy resin modified with N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane, providing insights into the thermal and rheological properties of the resulting polymer (Fernandez, Corcuera, Marieta, & Mondragon, 2001).

Flame Retardancy in Polymers

  • Its use in enhancing flame retardancy of polymers has been researched. Gao, Tong, and Fang (2006) demonstrated that a phosphorus–nitrogen containing compound derived from N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane significantly improved flame retardancy and thermal stability in poly(butylene terephthalate) (Gao, Tong, & Fang, 2006).

Thermal Oxidative Degradation

  • Studies like those by Rose et al. (1993) have delved into the thermal oxidative degradation of polymers involving this compound, characterizing the stages of carbonization processes and their implications (Rose, Bras, Delobel, Costes, & Henry, 1993).

Piezoelectric and Dielectric Properties

  • Research has also been conducted on the piezoelectric and dielectric properties of materials synthesized from derivatives of N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane. Wang et al. (1995) synthesized aromatic polyureas using this compound, examining their piezoelectric activity and thermal stability (Wang, Takahashi, Iijima, & Fukada, 1995).

properties

IUPAC Name

4-[[4-[bis(prop-2-ynyl)amino]phenyl]methyl]-N,N-bis(prop-2-ynyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2/c1-5-17-26(18-6-2)24-13-9-22(10-14-24)21-23-11-15-25(16-12-23)27(19-7-3)20-8-4/h1-4,9-16H,17-21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYQWHKFJSADFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC#C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane
Reactant of Route 2
N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane
Reactant of Route 3
N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane
Reactant of Route 4
Reactant of Route 4
N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane
Reactant of Route 5
N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane
Reactant of Route 6
N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.